molecular formula C11H15FN2O2 B12995722 tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate

tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate

Cat. No.: B12995722
M. Wt: 226.25 g/mol
InChI Key: VJAIMOCSOMKQTC-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H15FN2O2 and a molecular weight of 226.25 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate typically involves the reaction of 5-fluoro-3-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl (5-fluoro-3-methylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (5-chloro-3-methylpyridin-2-yl)carbamate
  • tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
  • tert-Butyl (5-iodo-3-methylpyridin-2-yl)carbamate

These compounds share a similar structure but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-3-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H15FN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

VJAIMOCSOMKQTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)F

Origin of Product

United States

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